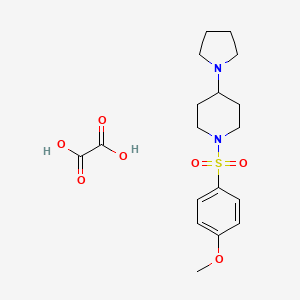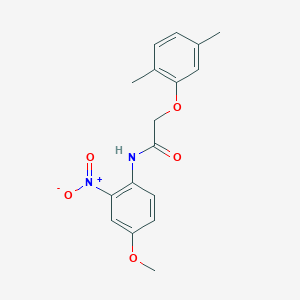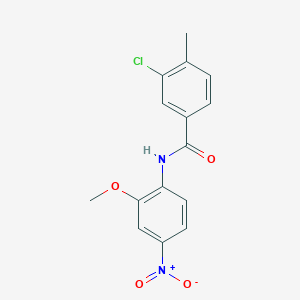
Methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate
Overview
Description
Methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate typically involves the reaction of 4,6,7-trimethylquinazoline-2-thiol with methyl 3-bromopropanoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents and microwave-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-substituted-quinazolin-4(3H)-ones: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Quinoline derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have diverse pharmacological properties.
Uniqueness
Methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate is unique due to its specific substitution pattern and the presence of a sulfanylpropanoate group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-7-12-11(3)16-15(17-13(12)8-10(9)2)20-6-5-14(18)19-4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFUWRBLWIAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)

![N-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3973687.png)

![N-(2-pyrazol-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3973713.png)



![2-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B3973732.png)
![N-allyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3973738.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3973749.png)
![N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)
![1-Acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B3973759.png)
![N-ethyl-3-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}-N-phenylbenzamide](/img/structure/B3973772.png)
